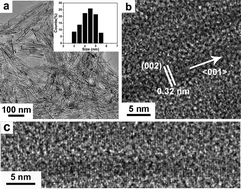Ultrathin single crystal ZnS nanowires
Chemical Communications Pub Date: 2010-11-04 DOI: 10.1039/C0CC02549F
Abstract
A facile synthesis of ultrathin single crystal ZnS


Recommended Literature
- [1] Benefits of very thin PCBM and LiF layers for solution-processed p–i–n perovskite solar cells†
- [2] Synthesis of the new, weakly coordinating anions [RB(C6F5)3]− (R = CH2Me, CHMe2, CH2CMe3); utilization of [HNMe2Ph][Me3CCH2B(C6F5)3] to activate zirconocenecatalysts for propylene polymerization†
- [3] The electrodeposition of FeCrNi stainless steel: microstructural changes induced by anode reactions†
- [4] Bacteria repellent protein hydrogel decorated with tunable, isotropic, nano-on-micro hierarchical microbump array†
- [5] Optimization for visible light photocatalytic water splitting: gold-coated and surface-textured TiO2 inverse opal nano-networks†
- [6] Oxygen surface exchange kinetics and stability of (La,Sr)2CoO4±δ/La1−xSrxMO3−δ (M = Co and Fe) hetero-interfaces at intermediate temperatures†
- [7] Molecular NO2 induced K2Ti2O5–K2Ti6O13 structure switching in the dry gas phase: lattice potassium reactivity†
- [8] High efficiency (∼100 lm W−1) hybrid WOLEDs by simply introducing ultrathin non-doped phosphorescent emitters in a blue exciplex host†
- [9] CO2 utilization in built environment via the PCO2 swing carbonation of alkaline solid wastes with different mineralogy
- [10] Combined inorganic base promoted N-addition/[2,3]-sigmatropic rearrangement to construct homoallyl sulfur-containing pyrazolones†










